molecular formula C13H21N5 B11747875 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11747875
M. Wt: 247.34 g/mol
InChI Key: IOTPHAFNLJDNBY-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl and methyl group attached to the pyrazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves a multi-step process. One common method is the condensation of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with isopropylamine under controlled conditions. This reaction is often carried out in the presence of a catalyst, such as sodium acetate, and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, hydroxides, and other nucleophiles.

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-13(11(4)6-15-17)8-14-12-7-16-18(9-12)10(2)3/h6-7,9-10,14H,5,8H2,1-4H3

InChI Key

IOTPHAFNLJDNBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CN(N=C2)C(C)C

Origin of Product

United States

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